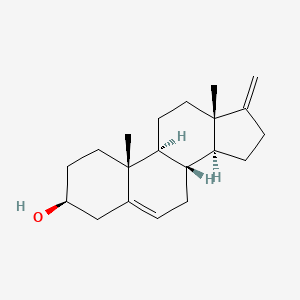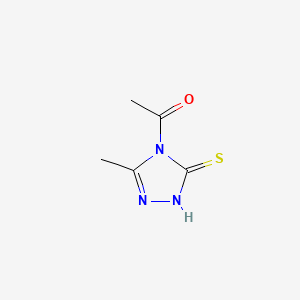
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) is an organic compound with a complex structure It is characterized by a cyclohexadienone core with hydroxyl, methyl, and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexadienone core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the hydroxyl group:
Addition of methyl and isopropyl groups: These alkyl groups can be introduced through alkylation reactions using reagents such as methyl iodide and isopropyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and automated systems are often employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclohexadienone core can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and isopropyl groups can play a crucial role in binding to molecular targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI)
- 2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-ethyl)-(9CI)
- 2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-propyl)-(9CI)
Uniqueness
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the isopropyl group, in particular, can influence its reactivity and interactions with other molecules, setting it apart from similar compounds with different alkyl groups.
Properties
CAS No. |
143612-02-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 |
IUPAC Name |
4-hydroxy-4-methyl-2-propan-2-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-6-10(3,12)5-4-9(8)11/h4-7,12H,1-3H3 |
InChI Key |
WRZMTCFJCIPNFG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(C=CC1=O)(C)O |
Synonyms |
2,5-Cyclohexadien-1-one,4-hydroxy-4-methyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)
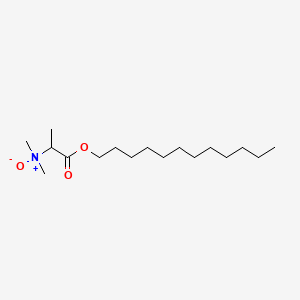

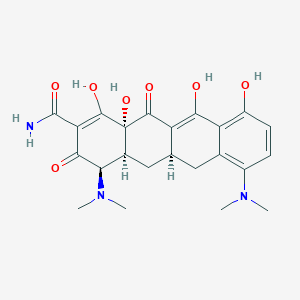
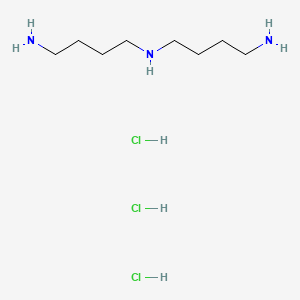

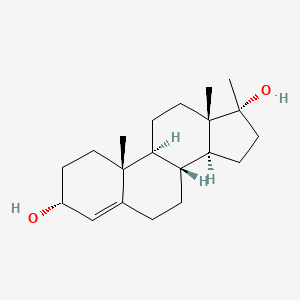
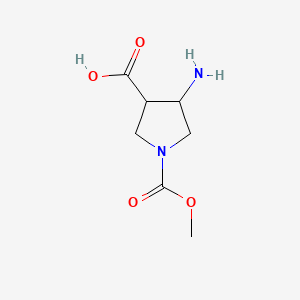
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)
